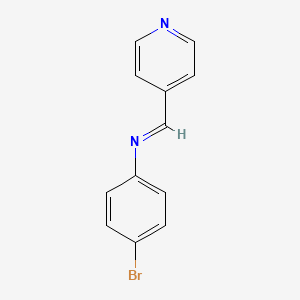
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a nitro group and a chloro-methylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 2-chloro-6-methylaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form 2-chloro-6-methyl-3-nitroaniline.
Acylation: The nitroaniline derivative is then acylated using benzoyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: The major product formed is N-(2-chloro-6-methylphenyl)-2-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-(2-chloro-6-methylphenyl)-2-aminobenzamide: This compound is similar in structure but contains an amino group instead of a nitro group.
2-chloro-6-methyl-3-nitroaniline: This is an intermediate in the synthesis of N-(2-chloro-6-methylphenyl)-2-nitrobenzamide.
Uniqueness
This compound is unique due to the presence of both a nitro group and a chloro-methylphenyl group, which confer specific chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H11ClN2O3 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-5-4-7-11(15)13(9)16-14(18)10-6-2-3-8-12(10)17(19)20/h2-8H,1H3,(H,16,18) |
InChI Key |
ASOOSKARNDMROC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyphenyl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11995972.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide](/img/structure/B11995973.png)


![3-Methyl-8-[(4-methylphenyl)methylsulfanyl]-7-octylpurine-2,6-dione](/img/structure/B11995979.png)
![4-bromo-N'-[(2E)-4-(4-methoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide hydrobromide](/img/structure/B11995981.png)
![1-Azabicyclo[2.2.2]oct-3-yl 2-phenylbutanoate hydrochloride](/img/structure/B11995984.png)




![2,4-Dibromo-6-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}phenol](/img/structure/B11996008.png)
![1,3-Propanedione, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B11996013.png)
![5-(4-tert-butylphenyl)-4-{[(E)-(2-chlorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996019.png)
